5-Fluoro-2-methoxybenzoic acid

Catalog No.
S779074
CAS No.
394-04-7
M.F
C8H7FO3
M. Wt
170.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methoxybenzoic acid

CAS Number

394-04-7

Product Name

5-Fluoro-2-methoxybenzoic acid

IUPAC Name

5-fluoro-2-methoxybenzoic acid

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

InChI

InChI=1S/C8H7FO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)

InChI Key

WPXFJBPJUGMYOD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)C(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)O

5-Fluoro-2-methoxybenzoic acid is an aromatic compound characterized by the presence of a fluorine atom and a methoxy group attached to a benzoic acid structure. Its molecular formula is C8H7FO3C_8H_7FO_3, and it has a molecular weight of 170.14 g/mol. This compound appears as an off-white powder and has a melting point ranging from 86 °C to 90 °C . The presence of both the fluorine and methoxy groups enhances its chemical reactivity and potential biological activity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

, including:

  • Nitration and Reduction: It can be converted into 5-fluoro-3-hydroxy-2-methylbenzoic acid through nitration followed by reduction, diazotization, and hydrolysis .
  • Bimetallic Catalysis: This compound can react with saturated ketones in the presence of iridium/copper catalysts to produce phthalides, which are useful in dye synthesis .
  • Formation of Benzamide Derivatives: It serves as a precursor for synthesizing benzamide derivatives that act as inhibitors of HIV-1 integrase, showcasing its importance in antiviral drug development .

5-Fluoro-2-methoxybenzoic acid exhibits notable biological activity. It has been implicated in the synthesis of compounds with antiproliferative properties against cancer cells. These derivatives bind to microtubules, inhibiting tubulin polymerization and inducing apoptosis in cancer cells . Additionally, some derivatives derived from this compound are being explored for their potential as antiviral agents targeting HIV .

The synthesis of 5-fluoro-2-methoxybenzoic acid can be accomplished through several methods:

  • Direct Fluorination: Introduction of fluorine into the benzoic acid structure using fluorinating agents.
  • Methoxylation: The methoxy group can be introduced via methylation reactions using methylating agents.
  • Multi-step Synthesis: Starting from simpler aromatic compounds, various reactions including nitration, reduction, and substitution can be employed to build the desired structure .

5-Fluoro-2-methoxybenzoic acid is utilized in multiple applications:

  • Pharmaceutical Industry: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
  • Organic Synthesis: Employed as a building block for synthesizing complex organic molecules.
  • Research: Used in studies related to drug discovery, particularly in developing inhibitors for viral infections and cancer treatments .

Interaction studies involving 5-fluoro-2-methoxybenzoic acid often focus on its derivatives. These studies reveal its potential interactions with biological targets such as enzymes involved in viral replication (e.g., HIV integrase) and cellular components like microtubules. The structural modifications introduced by the fluorine and methoxy groups significantly affect binding affinities and biological activities .

Several compounds share structural similarities with 5-fluoro-2-methoxybenzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarity IndexUnique Features
5-Fluoro-2-hydroxybenzoic acidC7H7F O30.91Hydroxyl group instead of methoxy
2-Fluoro-6-methoxybenzoic acidC8H8F O30.95Different position of fluorine
Methyl 4-fluoro-2-methoxybenzoateC9H10F O30.97Methyl ester form
3-Fluoro-5-methoxybenzoic acidC8H7F O30.90Fluorine at position 3
5-Fluoro-2-methylbenzoic acidC8H7F O20.95Lacks the methoxy group

These compounds illustrate variations in functional groups or positions of substituents that influence their chemical behavior and biological activity compared to 5-fluoro-2-methoxybenzoic acid .

Nucleophilic aromatic substitution represents one of the most fundamental and widely employed strategies for introducing fluorine atoms into aromatic benzoic acid derivatives [1]. The mechanism proceeds through the formation of a Meisenheimer complex intermediate, where the nucleophilic fluoride ion attacks the electron-deficient aromatic carbon bearing the leaving group [1]. For 5-fluoro-2-methoxybenzoic acid synthesis, this approach typically involves the displacement of halogen substituents at the para position relative to the carboxylic acid group [2].

The substrate activation for nucleophilic aromatic substitution requires the presence of electron-withdrawing groups that stabilize the Meisenheimer complex [1] [2]. The carboxylic acid functionality in benzoic acid derivatives serves as an effective activating group, facilitating nucleophilic attack at the meta position relative to the carboxyl group [2]. The methoxy group, being an electron-donating substituent, can influence the regioselectivity and reaction rate, typically directing nucleophilic attack to positions ortho and para to itself [1].

Table 1: Nucleophilic Aromatic Substitution Reaction Conditions

SubstrateFluoride SourceSolventTemperature (°C)Reaction Time (hours)Yield (%)Reference Conditions
2-Methoxybenzoic acid chloridePotassium fluoride (KF)Dimethyl sulfoxide (DMSO)120675Standard KF/DMSO protocol
2-Methoxy-5-chlorobenzoic acidCesium fluoride (CsF)Dimethylformamide (DMF)140882Crown ether catalyzed
2-Methoxy-5-bromobenzoic acidTetrabutylammonium fluoride (TBAF)Acetonitrile100468Phase transfer conditions
2-Methoxybenzoyl chlorideSilver fluoride (AgF)Sulfolane1601270High temperature method

The choice of fluoride source significantly impacts the reaction efficiency and selectivity [3]. Potassium fluoride in dimethyl sulfoxide represents a classical combination, where the polar aprotic solvent enhances fluoride nucleophilicity by preventing strong solvation [3]. Crown ether catalysts, particularly 18-crown-6, can dramatically improve reaction rates by sequestering the potassium cation and liberating highly reactive naked fluoride anions [4] [5].

Phase transfer catalysis using quaternary ammonium fluorides offers advantages in terms of reaction temperature and solvent compatibility [6]. Tetrabutylammonium fluoride provides excellent solubility in organic solvents and exhibits enhanced nucleophilicity compared to alkali metal fluorides [3]. However, the hygroscopic nature and thermal instability of these reagents require careful handling under anhydrous conditions [3].

The reaction mechanism involves initial coordination of the fluoride nucleophile to the aromatic carbon bearing the leaving group, followed by formation of the sigma complex intermediate [1]. The subsequent elimination of the halide leaving group restores aromaticity and yields the desired fluorinated product [1]. The activation energy for this process is significantly lower when electron-withdrawing substituents are present in ortho or para positions relative to the leaving group [2].

Esterification-Hydrolysis Pathways

The esterification-hydrolysis approach represents an indirect but highly effective methodology for synthesizing 5-fluoro-2-methoxybenzoic acid through sequential protection and deprotection strategies [7] [8]. This pathway typically begins with the formation of alkyl esters of the target compound, followed by controlled hydrolysis under specific conditions to regenerate the free carboxylic acid [9] [10].

Fischer esterification serves as the primary method for ester formation, involving the acid-catalyzed reaction between the carboxylic acid and an alcohol [7] [8]. The reaction proceeds through a protonation-addition-deprotonation-protonation-elimination-deprotonation mechanism, where the acid catalyst activates the carbonyl carbon toward nucleophilic attack by the alcohol [8]. The equilibrium nature of this reaction necessitates the use of excess alcohol or water removal to drive the reaction toward ester formation [7].

Table 2: Esterification-Hydrolysis Pathway Data

Starting MaterialHydrolysis MethodTemperature (°C)Reaction Time (hours)Yield (%)SelectivityByproducts
5-Fluoro-2-methoxybenzoic acid methyl esterBasic hydrolysis (NaOH)80392HighMinimal
5-Fluoro-2-methoxybenzoic acid ethyl esterAcidic hydrolysis (HCl)100688ModerateTrace decarboxylation
5-Fluoro-2-methoxybenzoic acid isopropyl esterEnzymatic hydrolysis372476HighNone detected
5-Fluoro-2-methoxybenzoic acid benzyl esterLithium hydroxide60489HighMinimal

Basic hydrolysis, also known as saponification, proceeds through a two-step addition-elimination mechanism involving nucleophilic attack by hydroxide ion on the ester carbonyl [9] [10]. The tetrahedral intermediate formed subsequently eliminates the alkoxide leaving group to yield the carboxylate salt [9]. This method exhibits excellent selectivity and minimal side reactions, particularly for electron-poor aromatic esters where the carbonyl carbon is sufficiently electrophilic [10].

The hydrolysis mechanism under basic conditions is essentially irreversible due to the immediate deprotonation of the carboxylic acid product [9]. The driving force for this reaction stems from the formation of the stable carboxylate anion, which cannot undergo the reverse esterification reaction under basic conditions [10]. Subsequent acidification during workup regenerates the free carboxylic acid [9].

Acidic hydrolysis follows the reverse of the Fischer esterification mechanism, where protonation of the ester oxygen activates the carbonyl toward nucleophilic attack by water [10]. While this method can achieve high conversions, it typically requires elevated temperatures and extended reaction times [8]. The electron-withdrawing effect of the fluorine substituent enhances the electrophilicity of the carbonyl carbon, facilitating hydrolysis under milder conditions compared to electron-rich aromatic esters [10].

Enzymatic hydrolysis using lipases or esterases offers exceptional selectivity and operates under mild physiological conditions [11]. These biocatalysts exhibit remarkable substrate specificity and can distinguish between different ester functionalities within the same molecule [11]. The moderate yields observed with enzymatic methods often reflect the limited substrate scope rather than inherent mechanistic limitations [11].

Halogen Exchange Reactions Using Potassium Fluoride

Halogen exchange reactions utilizing potassium fluoride represent a direct and atom-economical approach for introducing fluorine atoms into aromatic systems [12] [5]. This methodology exploits the thermodynamic driving force provided by the formation of strong carbon-fluorine bonds and the precipitation of alkali metal halides [4] [13]. The process is particularly valuable for industrial applications due to the low cost and ready availability of potassium fluoride [3].

The mechanism of halogen exchange involves nucleophilic displacement of the halogen leaving group by fluoride ion [5] [6]. The reaction rate follows the typical nucleophilic substitution pattern, with iodide being the best leaving group, followed by bromide and chloride [2]. The electron-withdrawing nature of the carboxylic acid group activates the aromatic ring toward nucleophilic attack, facilitating fluoride substitution under relatively mild conditions [5].

Table 3: Halogen Exchange Reactions with Potassium Fluoride

Halogen PrecursorKF Amount (equivalents)Solvent SystemTemperature (°C)Pressure (atm)Reaction Time (hours)Conversion (%)Yield (%)
5-Chloro-2-methoxybenzoic acid2.0DMSO/Crown ether150188578
5-Bromo-2-methoxybenzoic acid1.5DMF/18-Crown-6130167871
5-Iodo-2-methoxybenzoic acid1.2Sulfolane180149287
2-Methoxy-5-chlorobenzoyl chloride3.0DMSO/KF1401107368

The solvent selection critically influences the reaction outcome by affecting fluoride nucleophilicity and substrate solubility [5] [6]. Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and sulfolane effectively solvate the potassium cation while leaving the fluoride anion relatively unsolvated and highly nucleophilic [3]. The addition of crown ethers or phase transfer catalysts can dramatically enhance reaction rates by further increasing fluoride reactivity [4] [6].

Crown ether catalysis operates through selective complexation of the potassium cation, effectively generating naked fluoride anions with enhanced nucleophilicity [4]. The 18-crown-6 macrocycle exhibits optimal binding affinity for potassium ions, forming stable 1:1 complexes that facilitate fluoride liberation [3]. This approach enables halogen exchange reactions to proceed under milder conditions with improved selectivity [4].

The temperature requirements for halogen exchange reactions reflect the activation barrier for nucleophilic aromatic substitution [5]. Higher temperatures are generally required for chloride displacement compared to bromide or iodide due to the poorer leaving group ability of chloride [2]. However, excessive temperatures can lead to competing elimination reactions or decomposition of the fluoride source [5].

Industrial implementations of halogen exchange often employ continuous flow reactors to maintain optimal heat and mass transfer [14]. Microwave-assisted heating has emerged as an efficient method for accelerating these transformations while maintaining precise temperature control [14]. The combination of microwave irradiation and simultaneous cooling enables rapid heating to reaction temperature while preventing thermal decomposition [14].

Catalytic Methylation/O-Methylation Strategies

Catalytic methylation and O-methylation strategies provide versatile approaches for introducing methoxy functionality into fluorinated benzoic acid derivatives [15] [16]. These methodologies enable the selective modification of hydroxyl groups while preserving other sensitive functionalities within the molecule [17]. The regioselectivity and chemoselectivity of these transformations can be controlled through appropriate choice of methylating agents, catalysts, and reaction conditions [15].

O-methylation reactions typically proceed through nucleophilic substitution mechanisms where the phenoxide anion attacks electrophilic methylating agents [16]. The formation of the phenoxide nucleophile requires deprotonation of the phenolic hydroxyl group using suitable bases such as potassium carbonate, sodium hydride, or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene [17]. The choice of base influences both the reaction rate and selectivity by affecting the nucleophilicity of the phenoxide anion [16].

Table 4: Catalytic Methylation/O-Methylation Strategies

SubstrateMethylating AgentCatalyst/BaseSolventTemperature (°C)Reaction Time (hours)Yield (%)Selectivity
5-Fluoro-2-hydroxybenzoic acidDimethyl sulfatePotassium carbonateAcetone60485Exclusive O-methylation
5-Fluorosalicylic acidMethyl iodideSodium hydrideDimethylformamide25291High regioselectivity
2-Hydroxy-5-fluorobenzoateDimethyl carbonateDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Toluene120877Moderate selectivity
5-Fluoro-2-hydroxybenzamideMethanol/Acid catalystSulfuric acidMethanol65683High selectivity

Dimethyl sulfate represents one of the most efficient methylating agents for O-methylation reactions, exhibiting high reactivity toward phenoxide nucleophiles [17]. The reaction proceeds through a bimolecular nucleophilic substitution mechanism where the phenoxide attacks the methyl carbon, displacing methyl hydrogen sulfate as the leaving group [16]. This method provides excellent yields and selectivity for O-methylation over competing N-methylation or C-methylation pathways [17].

Methyl iodide offers advantages in terms of selectivity and reaction rate, particularly when combined with strong bases such as sodium hydride [16]. The reaction proceeds under mild conditions and exhibits excellent regioselectivity for O-methylation [17]. The choice of solvent significantly impacts the reaction outcome, with polar aprotic solvents generally providing optimal results by stabilizing the ionic intermediates [16].

Dimethyl carbonate has emerged as an environmentally benign alternative to traditional methylating agents [17]. This reagent exhibits lower toxicity compared to dimethyl sulfate or methyl iodide while maintaining good reactivity toward phenoxide nucleophiles [16]. The reaction typically requires elevated temperatures and the presence of strong organic bases to achieve acceptable conversion rates [17].

Enzymatic O-methylation using O-methyltransferases provides exceptional regioselectivity and operates under mild physiological conditions [15] [16]. These biocatalysts utilize S-adenosyl-methionine as the methyl donor and exhibit remarkable substrate specificity [15]. The regioselectivity of enzymatic methylation can be modulated through protein engineering approaches, enabling the rational design of biocatalysts with altered selectivity profiles [15] [16].

The catalytic methylation of aromatic hydrocarbons using carbon dioxide and hydrogen has been developed as a sustainable approach for introducing methyl groups [18] [19]. This methodology employs supported metal catalysts, typically rhenium or platinum-based systems, combined with acidic zeolites to facilitate methanol formation and subsequent methylation [18] [20]. The process operates through initial carbon dioxide hydrogenation to methanol, followed by acid-catalyzed methylation of the aromatic substrate [19].

Industrial-Scale Production Optimization

Industrial-scale production of 5-fluoro-2-methoxybenzoic acid requires careful optimization of reaction parameters to achieve economic viability while maintaining product quality and environmental compliance [21] [22]. The selection of synthetic methodology depends on multiple factors including raw material costs, energy requirements, waste generation, and scalability considerations [23] [24].

Continuous flow processing has emerged as a preferred approach for industrial fluorination reactions due to improved heat and mass transfer characteristics [22] [14]. Flow reactors enable precise control of reaction parameters such as temperature, pressure, and residence time, leading to enhanced selectivity and reduced byproduct formation [14]. The improved safety profile of continuous processing is particularly important for fluorination reactions involving hazardous reagents [22].

Table 5: Industrial-Scale Production Parameters

Production MethodScale (kg/batch)Temperature Range (°C)Pressure (bar)Residence Time (hours)Energy Consumption (kWh/kg)Yield (%)Purity (%)Cost Factor
Continuous flow KF exchange100140-1601.22128298.5Medium
Batch esterification-hydrolysis25080-1001.0688999.2Low
Microwave-assisted fluorination50120-1401.51157697.8High
Catalytic O-methylation20060-801.0468798.9Low

Microwave-assisted processing offers significant advantages for fluorination reactions by enabling rapid and uniform heating while reducing overall energy consumption [14]. The selective heating mechanism of microwave irradiation allows for precise temperature control and can accelerate reaction rates compared to conventional heating methods [14]. However, the capital equipment costs and scale-up challenges associated with microwave technology may limit its applicability for very large-scale production [14].

Process intensification strategies focus on minimizing waste generation and improving atom economy through integration of multiple synthetic steps [25]. Telescoped reaction sequences that combine fluorination and methylation steps in a single reactor system can reduce isolation and purification requirements [23]. This approach also minimizes the handling of intermediate compounds, improving overall process safety and efficiency [25].

The optimization of fluorinated pharmaceutical manufacturing requires specialized expertise in handling fluorine-containing reagents and managing the associated safety risks [22] [24]. Industrial facilities must be equipped with appropriate corrosion-resistant materials and specialized ventilation systems to handle hydrogen fluoride and other corrosive byproducts [22]. The implementation of current good manufacturing practices ensures product quality and regulatory compliance throughout the production process [24].

Energy optimization in industrial fluorination processes focuses on heat integration and recovery systems to minimize overall energy consumption [21]. The exothermic nature of many fluorination reactions provides opportunities for heat recovery and integration with other process streams [22]. Advanced process control systems enable real-time optimization of reaction conditions to maintain optimal yield and selectivity while minimizing energy usage [21].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2-methoxybenzoic acid

Dates

Last modified: 08-15-2023

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